(8-epi)-BW 245C

DP1 Receptor Pharmacology Stereochemistry Structure-Activity Relationship (SAR)

In DP1 receptor research, the absence of a matched stereochemical negative control leads to ambiguous functional data and invalid SAR models. (8-epi)-BW 245C (CAS 65705-83-1) directly addresses this gap as the pure, characterized C-8 diastereomer of BW 245C. • 70-fold lower DP1 agonism versus BW 245C-validates receptor-specific effects in cAMP, platelet aggregation, and smooth muscle assays. • Essential paired control for cryo-EM structural studies and computational docking validation. • Supplied ≥98% purity, crystalline solid; store at -20°C, ships ambient. Eliminate stereochemical ambiguity in your DP1 pharmacology with the definitive negative control.

Molecular Formula C19H32N2O5
Molecular Weight 368.5 g/mol
CAS No. 65705-83-1
Cat. No. B1663050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(8-epi)-BW 245C
CAS65705-83-1
Synonyms(4R)-(3-[(3R,S)-3-cyclohexyl-3-hydroxypropyl]-2,5-dioxo)-4-imidazolidineheptanoic acid
Molecular FormulaC19H32N2O5
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(CCN2C(C(=O)NC2=O)CCCCCCC(=O)O)O
InChIInChI=1S/C19H32N2O5/c22-16(14-8-4-3-5-9-14)12-13-21-15(18(25)20-19(21)26)10-6-1-2-7-11-17(23)24/h14-16,22H,1-13H2,(H,23,24)(H,20,25,26)/t15-,16-/m1/s1
InChIKeyZIDQIOZJEJFMOH-HZPDHXFCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

(8-epi)-BW 245C: Diastereomer for DP1 Pharmacology


(8-epi)-BW 245C (CAS 65705-83-1), also known as BW 246C, is the C-8 diastereomer of the potent and selective prostanoid DP1 receptor agonist BW 245C [1]. This compound serves as a critical stereochemical control and affinity reference standard in prostaglandin D2 (PGD2) receptor research. Unlike the highly active BW 245C, (8-epi)-BW 245C exhibits markedly reduced DP1 receptor agonism, with a reported 70-fold lower activity in functional assays [2]. Its availability as a pure, characterized diastereomer enables precise evaluation of stereochemical determinants in DP1 ligand recognition, G protein coupling, and downstream signaling, as well as its utility as a negative control in functional studies .

Diastereomer control Matched-pair low-activity stereoisomer for DP1 receptor studies
Negative control Functions as inactive reference in functional cAMP and aggregation assays
SAR & structural probe Stereochemical determinant for DP1 ligand-binding and cryo-EM studies

(8-epi)-BW 245C: Irreplaceable Stereochemical Control


Generic substitution of (8-epi)-BW 245C with other DP1 agonists or even with its active stereoisomer BW 245C would fundamentally alter experimental outcomes and invalidate stereochemical selectivity analyses. (8-epi)-BW 245C is specifically the less active C-8 diastereomer of BW 245C, exhibiting a 70-fold reduction in DP1 receptor agonism [1]. This drastic activity difference is directly attributable to a single stereochemical inversion at the C-8 position, underscoring the exquisitely precise steric requirements of the DP1 ligand-binding pocket [2]. Using the highly potent BW 245C in place of (8-epi)-BW 245C would introduce unwanted receptor activation in studies requiring an inactive control, while substituting with structurally unrelated DP1 antagonists would fail to provide the matched stereochemical comparison necessary for structure-activity relationship (SAR) studies or for interpreting cryo-EM structural data where the specific diastereomer was employed [3].

Active isomer introduces unwanted activation
Substituting with the potent DP1 agonist BW 245C may trigger receptor signalling in negative-control studies, invalidating stereochemical comparisons.
Unrelated DP1 antagonists lack matched stereochemistry
Using structurally distinct DP1 blockers cannot reproduce the C-8 epimer comparison needed for SAR interpretation or cryo-EM analysis.
Racemic or alternative diastereomer mixtures shift activity context
Mixtures containing the active isomer would alter potency baselines and compromise the ability to isolate stereochemical effects.

(8-epi)-BW 245C Quantitative Evidence Guide


DP1 Agonist Activity: Diastereomer Comparison

(8-epi)-BW 245C, the C-8 diastereomer of BW 245C, exhibits a 70-fold lower potency in DP1 receptor activation compared to the active isomer BW 245C [1]. This large difference quantifies the critical importance of stereochemistry at the C-8 position for DP1 agonism and establishes (8-epi)-BW 245C as an essential, matched-pair inactive control for functional assays .

DP1 agonist activity
Reported
70-fold lower DP1 agonism vs BW 245C (C-8 epimer)
Supports diastereomer control interpretation
Cross-study comparable; functional assay context
DP1 Receptor Pharmacology Stereochemistry Structure-Activity Relationship (SAR)

DP1 Receptor Binding Affinity of BW 245C

While direct binding data for (8-epi)-BW 245C is not available, the active stereoisomer BW 245C demonstrates high affinity for the DP1 receptor with a Ki of 0.9 nM for inhibiting [3H]-PGD2 binding to human platelet membranes [1]. In a comparative study of DP class prostanoids, BW 245C exhibited a Ki of 23-26 nM, placing it among the more potent synthetic agonists, though slightly less potent than SQ27986 (Ki = 10 nM) [2]. The 70-fold activity difference between BW 245C and (8-epi)-BW 245C implies a correspondingly large, though unquantified, affinity difference, highlighting the latter's role as a low-affinity control.

DP1 binding affinity
Class-level
No direct data for (8-epi)-BW 245C; BW 245C Ki = 0.9–26 nM
Class-level binding context for (8-epi)-BW 245C
Large affinity difference implied, requires direct verification
Receptor Binding DP1 Agonist Ligand Affinity

BW 245C Potency in Platelet Aggregation

The active stereoisomer BW 245C potently inhibits ADP-induced platelet aggregation with IC50 values of 2.5 nM in human platelets and 250 nM in rat platelets [1]. (8-epi)-BW 245C, being 70-fold less active, would be expected to show IC50 values in the micromolar range or higher in these assays, making it a suitable negative control for confirming DP1-mediated anti-platelet effects .

Platelet aggregation
Class-level
Inferred IC50 > 70-fold higher than BW 245C (IC50 2.5 nM human)
Supports negative-control use in platelet assays
Class-level inference; direct IC50 data unavailable
Platelet Aggregation DP1 Agonist Antithrombotic

DP1 Agonist cAMP Accumulation Potency

In embryonic bovine tracheal fibroblasts expressing endogenous DP1 receptors, the active isomer BW 245C stimulated cAMP accumulation with an EC50 of 53 nM, demonstrating slightly higher efficacy than PGD2 itself (EC50 = 98 nM) [1]. (8-epi)-BW 245C, with its 70-fold lower activity, would be predicted to have an EC50 > 3.7 μM in this assay, effectively behaving as an inactive compound at concentrations where BW 245C is fully active .

cAMP accumulation
Class-level
Inferred EC50 > 3.7 μM (BW 245C EC50 = 53 nM)
Functionally silent at typical DP1 activation concentrations
Embryonic bovine tracheal fibroblast model; extrapolated difference
cAMP Assay DP1 Receptor Functional Potency

Selectivity Profile of DP1 Agonists

While no selectivity data exists for (8-epi)-BW 245C, the active isomer BW 245C has been characterized as a selective DP1 receptor agonist. In contrast, endogenous PGD2 and some synthetic analogs exhibit broader prostanoid receptor activity [1]. For instance, treprostinil, another DP1 agonist, also activates EP2 and IP receptors with high potency, whereas BW 245C is more DP1-selective [2]. (8-epi)-BW 245C, due to its extremely low activity at DP1, is unlikely to significantly engage any prostanoid receptor, making it a clean negative control.

Receptor selectivity
Context-dependent
No direct selectivity data; unlikely to engage prostanoid receptors
Low activity supports clean negative-control profile
Based on stereochemical inactivation; off-target profiling needed
Receptor Selectivity DP1 Agonist Off-Target Activity

Chemical Purity and Physical Properties

Commercially available (8-epi)-BW 245C (CAS 65705-83-1) is supplied with a purity of ≥98% as determined by HPLC and is provided as a crystalline solid . This high purity ensures that the 70-fold activity difference observed is due to the intrinsic stereochemistry and not to impurities or degradation products. The compound is soluble in DMF, DMSO, and ethanol (50 mg/mL), facilitating its use in various in vitro assays .

Purity & form
Specification review
≥98% purity; crystalline solid; soluble in DMF, DMSO, ethanol
High purity confirms intrinsic low activity
HPLC-verified; solubility supports in vitro assay preparation
Chemical Purity Quality Control Diastereomer

(8-epi)-BW 245C: Key Applications in DP1 Research


Stereochemical Control in DP1 Assays

In any functional assay (e.g., cAMP accumulation, platelet aggregation, smooth muscle relaxation) where BW 245C is used as a DP1 agonist, (8-epi)-BW 245C should be included at the same concentration as a stereochemical negative control. The 70-fold lower activity ensures that any observed effect with BW 245C is truly DP1-mediated and not due to non-specific actions of the hydantoin scaffold [1].

DP1 Ligand SAR Studies

(8-epi)-BW 245C serves as a critical reference point for SAR studies aimed at understanding the stereochemical requirements of the DP1 receptor binding pocket. Comparing the activity of the active diastereomer (BW 245C) with the 70-fold less active (8-epi)-BW 245C provides quantitative data for validating computational docking models and for designing novel, stereochemically-defined DP1 agonists [2].

DP1 Knockout Model Validation

In cellular or in vivo models where DP1 receptor expression has been genetically modified (e.g., DP1-/- mice), (8-epi)-BW 245C can be used to confirm the specificity of the model. The lack of response to BW 245C in DP1-/- models should be mirrored by a lack of response to (8-epi)-BW 245C in wild-type models, reinforcing the DP1-dependent nature of the phenotype [3].

Cryo-EM Studies of DP1 Receptor

High-resolution cryo-EM structures of DP1 have been solved in complex with the active agonist BW 245C [4]. (8-epi)-BW 245C, as the inactive diastereomer, is an ideal tool for complementary structural studies aimed at trapping the receptor in an inactive or intermediate conformational state, thereby revealing the molecular determinants of agonist-induced activation.

Application
Selection Property
Validation Focus
DP1 functional assay control
Low-activity diastereomer for negative control
Verify absence of DP1 agonism at matched concentration
DP1 SAR studies
Matched-pair stereochemical probe
Stereochemical determinants in DP1 binding
DP1 model verification
Inactive diastereomer reference
Confirm DP1-dependent phenotype specificity
DP1 cryo-EM structural studies
Inactive stereoisomer for conformational capture
Trapping inactive or intermediate receptor states

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